Silane, trimethyl(3-methyl-2-butenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

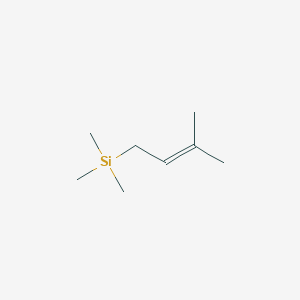

“Silane, trimethyl(3-methyl-2-butenyl)-” is an organosilicon compound . It is also known by other names such as “Trimethylsilane”, “2-Methyl-2-silapropane”, and "(CH3)3SiH" .

Molecular Structure Analysis

The molecular formula of “Silane, trimethyl(3-methyl-2-butenyl)-” is C8H18Si . The InChI representation is "InChI=1/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3" .Chemical Reactions Analysis

Trimethylsilane, a related compound, is known to be reactive due to the Si-H bond . It is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD) . It is also used as a source gas to deposit hard coatings via plasma-enhanced magnetron sputtering (PEMS) and low-pressure chemical vapor deposition (LP-CVD) .Scientific Research Applications

Silane Coupling Agent

Silane coupling agents, including trimethyl(3-methyl-2-butenyl)silane, have been widely used due to their simple process and no requirement of special equipment . They are used to introduce functional groups onto the surfaces of particles . The organic functional group interacts with polymers and the silanol group forms a covalent bond with the inorganic surface, which is expected to improve adhesion of the inorganic/polymer interface .

Polymer Composites and Coatings

The methoxy-type silane coupling agent composites-based modification is discussed using different methods exhibiting higher reactivity towards hydrolysis . The characteristics of developed vulcanization, in particular the dimethoxy-type silane-coupling agents than the trimethoxy-type have improved properties such as environment friendly fabrication process, mechanical, physical, swelling and dynamic viscoelastic properties of composites .

Water Treatment

Silane coupling agents, including trimethyl(3-methyl-2-butenyl)silane, have been used in water treatment processes . They can enhance interfacial adhesive strength, which makes them valuable for multi-materialization .

Radical-Based Reagent in Organic Chemistry

Trimethyl(3-methyl-2-butenyl)silane has been used as a radical-based reagent in organic chemistry . It has found multiple applications in organic synthesis as well as in polymers and material science . It has been successfully used in radical reductions, hydrosilylation and consecutive radical reactions .

Polymerization

Trimethyl(3-methyl-2-butenyl)silane plays a strategic role in polymerization . It has been used in the photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .

Surface Modification

Trimethyl(3-methyl-2-butenyl)silane has been used for surface modification . The modification of aggregated surface along with asphalt binder excel their properties .

Safety and Hazards

The safety data sheet for a related compound, trimethoxymethylsilane, indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name |

trimethyl(3-methylbut-2-enyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18Si/c1-8(2)6-7-9(3,4)5/h6H,7H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKXTUAGSORHHEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC[Si](C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30349035 |

Source

|

| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

18293-99-7 |

Source

|

| Record name | silane, trimethyl(3-methyl-2-butenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30349035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dithiaspiro[4.9]tetradecane](/img/structure/B95001.png)